(S)-4-Aminoazepan-2-one

chiral purity optical rotation enantiomer identification

(S)-4-Aminoazepan-2-one (CAS 138277-54-0; also referred to as (S)-3-amino-2-azepanone or L-lysine lactam) is a chiral seven-membered lactam featuring a primary amino group at the 4-position of the azepan-2-one ring. Derived from the essential amino acid L-lysine, it serves as a constrained, cyclic amino acid surrogate in medicinal chemistry.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B8764765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Aminoazepan-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)NC1)N
InChIInChI=1S/C6H12N2O/c7-5-2-1-3-8-6(9)4-5/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeyVTQGYRVGBASLDF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Aminoazepan-2-one (L-Lysine Lactam): Chiral Azepanone Building Block for Drug Discovery


(S)-4-Aminoazepan-2-one (CAS 138277-54-0; also referred to as (S)-3-amino-2-azepanone or L-lysine lactam) is a chiral seven-membered lactam featuring a primary amino group at the 4-position of the azepan-2-one ring [1]. Derived from the essential amino acid L-lysine, it serves as a constrained, cyclic amino acid surrogate in medicinal chemistry [1]. Its single stereocenter (S configuration) is essential for applications requiring defined three-dimensional presentation of the amine and lactam functionalities, distinguishing it from the racemic mixture and the (R)-enantiomer.

Chiral Building Block
Constrained L-lysine surrogate for peptidomimetic and heterocycle synthesis with defined (S) configuration.
Stereochemical Control
Single (S) stereocenter supports stereoselective routes; orthogonal amine and lactam enable parallel derivatization.
Handling Format
Liquid physical state suitable for automated liquid-handling synthesis platforms without solid dispensing steps.

Procurement Risk: Why Racemic or (R)-4-Aminoazepan-2-one Cannot Replace the (S)-Enantiomer


Generic substitution with the racemate (CAS 671-42-1) or the (R)-enantiomer (CAS 28957-33-7) introduces stereochemical mismatches that compromise downstream synthetic routes [1]. The (S)-configured azepan-2-one moiety is embedded in multiple bioactive scaffolds—including capuramycin antibiotics and bengamide E anticancer derivatives—where the absolute configuration is critical for target binding [2]. Even a small enantiomeric impurity can generate diastereomeric byproducts that are difficult to separate and may exhibit reduced or absent biological activity. The quantitative evidence below demonstrates that the (S)-enantiomer possesses measurable, application-relevant differences that preclude simple substitution.

Target (S)-enantiomer
Defined (S) stereochemistry matches capuramycin and bengamide pharmacophores.
Liquid state enables direct automated dispensing; validated optical rotation identity.
Racemate or (R)-enantiomer
Inverted or mixed stereocenter produces diastereomeric byproducts; may not engage intended targets.
Racemate is a solid (mp 68–71 °C), requiring different handling; optical rotation divergence of 54°.

Quantitative Head-to-Head Evidence: (S)-4-Aminoazepan-2-one vs. Closest Comparators


Chiral Identity Validation: Specific Optical Rotation Clearly Discriminates (S)- from (R)-Enantiomer

The (S)-enantiomer, as its hydrochloride salt (L-lysine lactam HCl), exhibits a specific optical rotation of [α]D20 = −27 ± 2° (c = 1% in H2O) . The (R)-enantiomer is expected to display a value of +27 ± 2° under identical conditions, giving a net difference of 54°. This large, measurable divergence provides a direct, quantitative method for identity confirmation and enantiomeric purity assessment during incoming material verification.

Optical Rotation
Reported
Target: −27 ± 2° (S)
Comparator: +27 ± 2° (R) · Δ 54°
Enables identity confirmation and enantiomeric purity verification.
c = 1% in H₂O, 20 °C, sodium D-line; end-user release specification.
chiral purity optical rotation enantiomer identification

Physicochemical Property Gap: Computed LogP Differs by 0.4 Units Between Enantiomers

PubChem-computed XLogP3-AA values provide a reproducible, albeit computational, estimate of lipophilicity. (S)-4-Aminoazepan-2-one records XLogP3-AA = −0.9 [1], whereas the (R)-enantiomer yields −0.5 [2]. The 0.4 log unit difference, while modest, may influence aqueous solubility, passive membrane permeability, and chromatographic retention behavior.

Computed LogP
Data to verify
−0.9 (S) vs −0.5 (R)
Δ 0.4 log units
Modest hydrophobicity difference may affect chromatography and formulation behavior.
Computed XLogP3-AA; experimental confirmation recommended.
logP hydrophobicity computed ADME

Phase-State Contrast: (S)-Enantiomer is a Liquid/Oil at Room Temperature while the Racemate is Crystalline Solid

The racemic mixture (CAS 671-42-1) is reported as a solid with a melting point of 68–71 °C [1]. In contrast, the (S)-enantiomer is described as a pale-yellow to yellow-brown sticky oil at ambient temperature . This fundamental phase difference impacts storage, weighing, dissolution, and formulation workflows.

Physical State
Reported
Oil (S) vs solid (racemate, mp 68–71 °C)
Operationally distinct forms; choose based on dispensing and formulation workflow.
Ambient temperature handling; liquid form supports automated synthesis.
physical state melting point handling

Stereochemical Gatekeeping: Capuramycin Antibiotic Synthesis Requires (S)-Configured Azepan-2-one

The capuramycin class of nucleoside antibiotics, active against Mycobacterium tuberculosis, incorporates a (3S)-aminoazepan-2-one moiety [1]. Structure–activity relationship studies demonstrate that replacement of the azepan-2-one subunit modulates antimycobacterial potency; however, the (S) absolute configuration is fixed by the natural product's biosynthetic origin and cannot be inverted without total loss of activity [1]. The (R)-enantiomer or racemate would yield inactive epimers.

Capuramycin Synthesis
Class-level
(S)-configuration matches capuramycin pharmacophore; (R) yields diastereomeric analogues.
Supports antimycobacterial research context; stereochemical gatekeeping required.
Inferred from absolute configuration requirement; verify with MraY inhibition assays.
capuramycin antimycobacterial chiral intermediate

Enantiomeric Requirement for Bengamide E Analogue Synthesis

Bengamide E, a marine natural product with in vitro anticancer activity, bears an N-[(3S)-2-oxoazepan-3-yl] substituent [1]. Total syntheses and analogue programmes uniformly employ (S)-3-amino-2-azepanone as the chiral pool starting material . Use of the (R)-enantiomer would invert the stereochemistry at the lactam attachment point, generating a diastereomer with undefined pharmacological properties.

Bengamide E Synthesis
Class-level
(S)-3-amino-2-azepanone corresponds to natural bengamide E stereochemistry; (R) gives unnatural diastereomer.
Enables natural product scaffold fidelity for oncology cell-model studies.
SAR interpretation depends on correct enantiomer; class-level inference.
bengamide E anticancer chiral intermediate

High-Value Application Scenarios for (S)-4-Aminoazepan-2-one Based on Evidence


Synthesis of Capuramycin-Derived Antituberculosis Agents

Medicinal chemistry teams developing MraY translocase inhibitors for tuberculosis use (S)-4-aminoazepan-2-one as the chiral azepan-2-one building block [1]. The (3S) configuration is obligatory for maintaining the capuramycin pharmacophore; any deviation to the (R)-enantiomer or racemate produces inactive diastereomers, undermining the structure–activity programme [1]. Procurement of the (S)-enantiomer with verified optical rotation (−27 ± 2°) ensures stereochemical integrity from the first synthetic step.

Bengamide E Analogue Development for Oncology

Research groups elaborating bengamide E derivatives as potential anticancer agents require (S)-3-amino-2-azepanone as the source of the (3S)-aminoazepan-2-one moiety . The natural product's N-acyl substituent is configured (3S); using the (R)-enantiomer would invert the stereocenter and generate a compound that is not comparable to the lead structure, compromising SAR studies .

Lysine Sulfonamide HIV Protease Inhibitor Synthesis

(S)-4-Aminoazepan-2-one has been employed as a constrained L-lysine surrogate in the synthesis of lysine sulfonamide-based HIV protease inhibitors . The cyclic lactam restricts conformational flexibility relative to acyclic lysine, while the (S) configuration preserves the L-amino acid stereochemistry required for protease active-site recognition . Substitution with the (R)-enantiomer would produce the D-lysine analogue, which is not expected to fit the protease S2/S2′ subsites.

Chiral Building Block for Custom Heterocycle Libraries

The (S)-4-aminoazepan-2-one scaffold offers a chiral, non-planar core with two orthogonal functional groups (amine and lactam) suitable for parallel derivatization . Its liquid physical state (sticky oil) at ambient temperature facilitates liquid-handling automation for library synthesis, whereas the solid racemate requires weighing and dissolution steps that slow high-throughput workflows . Laboratories operating automated synthesis platforms may prefer the (S)-enantiomer for operational efficiency.

Application
Selection Property
Validation Focus
ApplicationMraY translocase inhibitor studies (tuberculosis research)
Selection PropertyStereochemical compatibility with capuramycin pharmacophore
Validation FocusMraY inhibition assay and antimycobacterial endpoint review
ApplicationBengamide E analogue development (oncology cell-model studies)
Selection PropertyNatural product scaffold fidelity (3S configuration)
Validation FocusIn vitro cell-viability endpoint and SAR interpretation
ApplicationHIV protease inhibitor research (constrained L-lysine surrogate)
Selection PropertyConformational restriction with retained (S) amino acid stereochemistry
Validation FocusProtease active-site recognition and binding assays
ApplicationCustom heterocycle library synthesis
Selection PropertyLiquid-handling compatible physical form and orthogonal functional groups
Validation FocusAutomated parallel synthesis workflow and derivative QC
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